molecular formula C22H16N2O2 B2604614 1-phenyl-3-(4-phenylphenyl)-1H-pyrazole-4-carboxylic acid CAS No. 371776-57-7

1-phenyl-3-(4-phenylphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B2604614
M. Wt: 340.382
InChI Key: PGXDNXZAXCIRCM-UHFFFAOYSA-N
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Description

“1-phenyl-3-(4-phenylphenyl)-1H-pyrazole-4-carboxylic acid” is a complex organic compound . It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The compound also contains phenyl groups, which are functional groups that consist of six carbon atoms attached in a hexagonal planar ring .


Molecular Structure Analysis

The molecular formula of this compound is C24H20N2O2 . It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains phenyl groups, which are aromatic rings of six carbon atoms .

Scientific Research Applications

Experimental and Theoretical Studies

A study by İ. Yıldırım and F. Kandemir (2006) explored the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and its acid chloride with various aminophenols, resulting in N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides. The reaction mechanisms were examined using RHF/3-21G and RHF/6-31G methods, contributing to the understanding of pyrazole derivatives' chemical properties (Yıldırım & Kandemir, 2006).

Structural and Spectral Investigations

S. Viveka et al. (2016) conducted combined experimental and theoretical investigations on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, highlighting its biological significance. The study detailed the synthesis, characterization, and theoretical analysis, including DFT and TD-DFT methods, to understand its molecular properties (Viveka et al., 2016).

Hydrogen Bonding and Framework Structures

Research on 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives by Asma et al. (2018) revealed complex hydrogen-bonded framework structures. This work underscores the significance of hydrogen bonding in constructing supramolecular architectures, which is crucial for designing new materials and drugs (Asma et al., 2018).

Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl Carboxylates

A study on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates by B. Chandrakantha et al. (2013) explored their potential as non-linear optical (NLO) materials. The optical nonlinearity of these compounds was studied using the open-aperture z-scan technique, identifying candidates for optical limiting applications (Chandrakantha et al., 2013).

Antimicrobial Activity and Chitosan Schiff Bases

A. Hamed et al. (2020) synthesized chitosan Schiff bases based on heterocyclic moieties, including 1-phenyl-3-(thiophene-2-yl)-1H-pyrazole-4-carbaldehyde. This study evaluated their antimicrobial activity against various bacteria and fungi, highlighting the role of pyrazole derivatives in developing new antimicrobial agents (Hamed et al., 2020).

properties

IUPAC Name

1-phenyl-3-(4-phenylphenyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2/c25-22(26)20-15-24(19-9-5-2-6-10-19)23-21(20)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1-15H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXDNXZAXCIRCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70974320
Record name 3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70974320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-3-(4-phenylphenyl)-1H-pyrazole-4-carboxylic acid

CAS RN

5880-54-6
Record name 3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70974320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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